Cas no 2098058-74-1 (3-(5-(2-Aminoethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-one)

2098058-74-1 structure
商品名:3-(5-(2-Aminoethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-one
CAS番号:2098058-74-1
MF:C11H14N4O2
メガワット:234.254461765289
CID:4774814
3-(5-(2-Aminoethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-one 化学的及び物理的性質
名前と識別子
-
- 3-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-one
- 3-[5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl]-1-ethylpyridin-2-one
- 3-(5-(2-Aminoethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-one
-
- インチ: 1S/C11H14N4O2/c1-2-15-7-3-4-8(11(15)16)10-13-9(5-6-12)17-14-10/h3-4,7H,2,5-6,12H2,1H3
- InChIKey: AAKXLGKVVZYXAR-UHFFFAOYSA-N
- ほほえんだ: O1C(CCN)=NC(C2=CC=CN(C2=O)CC)=N1
計算された属性
- せいみつぶんしりょう: 234.11167570 g/mol
- どういたいしつりょう: 234.11167570 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 353
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0
- ぶんしりょう: 234.25
- トポロジー分子極性表面積: 85.2
3-(5-(2-Aminoethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1907-2112-5g |
3-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-one |
2098058-74-1 | 95%+ | 5g |
$1203.0 | 2023-09-07 | |
| Life Chemicals | F1907-2112-1g |
3-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-one |
2098058-74-1 | 95%+ | 1g |
$401.0 | 2023-09-07 | |
| TRC | A216781-500mg |
3-(5-(2-Aminoethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1h)-one |
2098058-74-1 | 500mg |
$ 365.00 | 2022-06-08 | ||
| TRC | A216781-100mg |
3-(5-(2-Aminoethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1h)-one |
2098058-74-1 | 100mg |
$ 95.00 | 2022-06-08 | ||
| Life Chemicals | F1907-2112-10g |
3-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-one |
2098058-74-1 | 95%+ | 10g |
$1684.0 | 2023-09-07 | |
| Life Chemicals | F1907-2112-0.25g |
3-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-one |
2098058-74-1 | 95%+ | 0.25g |
$361.0 | 2023-09-07 | |
| Life Chemicals | F1907-2112-2.5g |
3-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-one |
2098058-74-1 | 95%+ | 2.5g |
$802.0 | 2023-09-07 | |
| Life Chemicals | F1907-2112-0.5g |
3-(5-(2-aminoethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-one |
2098058-74-1 | 95%+ | 0.5g |
$380.0 | 2023-09-07 | |
| TRC | A216781-1g |
3-(5-(2-Aminoethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1h)-one |
2098058-74-1 | 1g |
$ 570.00 | 2022-06-08 |
3-(5-(2-Aminoethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-one 関連文献
-
Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403
-
J. Halter,T. Gloor,B. Amoroso,F. N. Büchi Phys. Chem. Chem. Phys., 2019,21, 13126-13134
-
Congfang Chen,Aiping Wu,Haijing Yan,Yinglu Xiao,Chungui Tian,Honggang Fu Chem. Sci., 2018,9, 4746-4755
-
Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616
-
Jack M. Harrowfield J. Mater. Chem. C, 2021,9, 7607-7614
2098058-74-1 (3-(5-(2-Aminoethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-one) 関連製品
- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)
- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)
- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)
- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)
- 1241725-65-4(O1-tert-butyl O3-methyl 5-fluoropiperidine-1,3-dicarboxylate)
- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)
- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)
- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)
- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)
- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)
推奨される供給者
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量